molecular formula C63H90N14O16 B12408205 Influenza HA (110-119)

Influenza HA (110-119)

Cat. No.: B12408205
M. Wt: 1299.5 g/mol
InChI Key: FHSXFRYTKCQUEF-RRPLTWKWSA-N
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Description

Influenza HA (110-119) is a 10-amino acid peptide fragment derived from the hemagglutinin (HA) protein of the influenza virus. Its sequence (SFERFEIFPK) corresponds to residues 110–119 of the HA1 subunit of the PR8 (A/Puerto Rico/8/1934 H1N1) strain . Key characteristics include:

  • Molecular formula: C₆₃H₉₀N₁₄O₁₆
  • Molecular weight: 1299.47 Da
  • CAS number: 132031-50-6
  • Function: Stimulates regulatory T-cell (Treg) proliferation via MHC II presentation, aiding studies on immune tolerance and autoimmune mechanisms .
  • Storage: Requires storage at -20°C to -70°C to prevent degradation .

This peptide is synthesized artificially and used exclusively in research, particularly in transgenic mouse models to study antigen-specific immune responses .

Properties

Molecular Formula

C63H90N14O16

Molecular Weight

1299.5 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid

InChI

InChI=1S/C63H90N14O16/c1-3-37(2)52(60(90)75-48(35-40-21-11-6-12-22-40)61(91)77-32-16-25-49(77)59(89)72-45(62(92)93)23-13-14-30-64)76-56(86)44(27-29-51(81)82)71-58(88)47(34-39-19-9-5-10-20-39)74-54(84)42(24-15-31-68-63(66)67)69-55(85)43(26-28-50(79)80)70-57(87)46(73-53(83)41(65)36-78)33-38-17-7-4-8-18-38/h4-12,17-22,37,41-49,52,78H,3,13-16,23-36,64-65H2,1-2H3,(H,69,85)(H,70,87)(H,71,88)(H,72,89)(H,73,83)(H,74,84)(H,75,90)(H,76,86)(H,79,80)(H,81,82)(H,92,93)(H4,66,67,68)/t37-,41-,42-,43-,44-,45-,46-,47-,48-,49-,52-/m0/s1

InChI Key

FHSXFRYTKCQUEF-RRPLTWKWSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)N

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Deprotection

  • Resin type : Fluorenylmethyloxycarbonyl (Fmoc)-compatible resins (e.g., Rink amide MBHA resin) are used to ensure C-terminal amidation, as indicated by the "-amide" suffix in the peptide sequence.
  • Deprotection : Fmoc groups are removed using 20% piperidine in dimethylformamide (DMF), followed by DMF washes to eliminate residual reagents.

Sequential Amino Acid Coupling

  • Activation : Each Fmoc-protected amino acid is activated with hexafluorophosphate benzotriazole tetramethyluronium (HBTU) or oxyma/diisopropylcarbodiimide (DIC) in DMF.
  • Coupling conditions : Reactions proceed for 45–60 minutes at room temperature under nitrogen agitation. Double couplings are performed for residues prone to steric hindrance (e.g., arginine, phenylalanine).

Final Cleavage and Side-Chain Deprotection

  • Cleavage cocktail : A mixture of trifluoroacetic acid (TFA), water, triisopropylsilane (TIS), and ethanedithiol (EDT) (94:2.5:2.5:1 v/v) is used to cleave the peptide from the resin and remove side-chain protecting groups.
  • Reaction time : 2–4 hours at room temperature.

Purification and Analytical Validation

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude peptides are purified using RP-HPLC under the following conditions:

Parameter Specification
Column C18 (5 µm, 250 × 4.6 mm)
Mobile phase A 0.1% TFA in water
Mobile phase B 0.1% TFA in acetonitrile
Gradient 10–50% B over 30 minutes
Flow rate 1.0 mL/min
Detection UV at 220 nm

Post-purification, the peptide typically achieves >95% purity, as confirmed by analytical HPLC.

Lyophilization

Purified peptides are lyophilized into a stable powder using a freeze-dryer. The final product is stored as a trifluoroacetate (TFA) salt to enhance solubility and shelf life.

Characterization and Quality Control

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS is used to confirm the molecular weight:

Property Measured Value Theoretical Value
Molecular formula C₆₃H₉₀N₁₄O₁₆ C₆₃H₉₀N₁₄O₁₆
Molecular weight 1299.5 Da 1299.5 Da

Amino Acid Analysis (AAA)

Hydrolysis of the peptide (6M HCl, 110°C, 24 hours) followed by HPLC quantification verifies the amino acid composition.

Circular Dichroism (CD) Spectroscopy

CD spectra in aqueous buffer (e.g., 10 mM phosphate, pH 7.4) confirm secondary structure absence, consistent with its linear epitope nature.

Applications in Immunological Research

Influenza HA (110-119) is widely used to study Treg-mediated immune tolerance. Key findings include:

  • Treg proliferation : The peptide induces dose-dependent Treg expansion in murine models, with an EC₅₀ of ~10 nM.
  • Therapeutic potential : Preclinical studies suggest utility in autoimmune disease models by suppressing effector T cell activity.

Chemical Reactions Analysis

Types of Reactions

Influenza hemagglutinin (110-119) peptide can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues.

    Reduction: Disulfide bonds can be reduced to free thiol groups.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-function relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol are common reducing agents.

    Substitution: Amino acid derivatives with protecting groups are used in SPPS for substitution reactions.

Major Products Formed

The major products formed from these reactions include modified peptides with altered disulfide bonds or substituted amino acid residues, which can be used to study the structure and function of the hemagglutinin protein.

Scientific Research Applications

Role in Vaccine Development

Hemagglutinin is the primary target for influenza vaccines due to its ability to elicit neutralizing antibodies. The segment HA (110-119) is particularly significant as it contains key antigenic sites that are recognized by the immune system.

  • Antigenic Sites : Studies have identified multiple antigenic sites on HA, including those within the 110-119 region, which are crucial for vaccine design. These sites are targeted by broadly neutralizing antibodies, which can provide protection against diverse influenza strains .
  • Vaccine Efficacy : Research indicates that vaccines incorporating HA (110-119) can enhance the immune response, leading to improved efficacy against seasonal and pandemic influenza strains. For instance, the use of stabilized HA proteins in vaccine formulations has been shown to increase immunogenicity and provide broader protection .

Therapeutic Interventions

The HA protein is a promising target for antiviral drug development due to its role in viral entry and membrane fusion.

  • Fusion Inhibitors : Compounds designed to inhibit the fusion process mediated by HA have shown potential in preventing viral infection. Studies have focused on small molecules that target the conformational changes of HA during membrane fusion, particularly those involving the 110-119 segment .
  • Monoclonal Antibodies : Therapeutics based on monoclonal antibodies targeting the HA protein, including regions around 110-119, have been developed. These antibodies can neutralize various strains of influenza by blocking receptor binding and fusion processes .

Understanding Viral Pathogenesis

The stability and functionality of HA are critical determinants of influenza virus infectivity and transmissibility.

  • Stability Studies : Research has demonstrated that mutations in the HA protein, including those affecting residues 110-119, can influence viral stability and host range. For example, increased stability of HA at lower pH levels has been linked to enhanced transmissibility among mammalian hosts .
  • Pathogenicity Insights : Investigations into how changes in the HA structure affect pathogenicity provide insights into potential pandemic threats. Understanding these mechanisms helps inform public health strategies and vaccine design .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Vaccine DevelopmentTargeting antigenic sites for improved immune responseEnhanced efficacy with stabilized HA proteins
Therapeutic InterventionsDevelopment of fusion inhibitors and monoclonal antibodiesEffective neutralization of diverse influenza strains
Viral PathogenesisStudying stability and mutations affecting infectivityIncreased transmissibility linked to HA stability

Case Studies

  • Vaccine Trials : A study evaluated a vaccine candidate incorporating stabilized HA proteins from various strains, demonstrating a significant increase in neutralizing antibody titers compared to traditional formulations .
  • Antiviral Development : Research on small molecule inhibitors targeting the conformational dynamics of HA showed promising results in vitro, significantly reducing viral entry in cell cultures .
  • Pathogenicity Analysis : A comparative study of H1N1 variants revealed that mutations within the 110-119 segment correlated with increased virulence in ferrets, underscoring the importance of this region in understanding pandemic risks .

Mechanism of Action

The influenza hemagglutinin (110-119) peptide exerts its effects by interacting with host cell receptors, facilitating viral entry into the cell. Hemagglutinin binds to sialic acid residues on the surface of host cells, triggering endocytosis and allowing the virus to enter the cell. The peptide sequence (110-119) is involved in this binding process and plays a critical role in the conformational changes required for viral fusion with the host cell membrane.

Comparison with Similar Compounds

Other Influenza HA Fragments

HA (110-119) is one of many HA-derived peptides used in immunology. Below is a comparison with other HA fragments:

Peptide Sequence Region Function Molecular Weight (Da) References
HA (110-119) SFERFEIFPK HA1 Treg activation, MHC II presentation 1299.47
HA (518-526) IYSTVASSL HA1 B-cell epitope, antibody recognition ~900
HA2 (fusion peptide) GLFGAIAGFIENGWEGMIDG HA2 Membrane fusion activity ~2200

Key Differences :

  • HA (518-526) : Shorter sequence targeting B-cell responses, unlike HA (110-119)’s T-cell focus .
  • HA2 Fusion Peptide : Critical for viral entry; structurally and functionally distinct from HA1 fragments like 110-119 .

Peptides from Other Influenza Proteins

Viral proteins beyond HA also yield antigenic peptides:

Peptide Protein Sequence Function Molecular Weight (Da) References
NP (366-374) Nucleoprotein ASNENMETM CD8+ T-cell epitope, cytotoxic response ~1100
M2 (ectodomain) Matrix-2 SLLTEVETPIRNEWGCRCNDSSD Ion channel activity, antibody target ~2400
Kisspeptin-10 (110-119) Metastin YNWNSFGLRY Neuroendocrine regulation (non-influenza) ~1300

Key Differences :

  • NP (366-374) : Activates cytotoxic T-cells (CD8+), contrasting HA (110-119)’s role in Treg-mediated tolerance .
  • M2 Peptide: Involved in viral replication; targeted by drugs like amantadine, unlike HA (110-119)’s immunological focus .

Structural and Functional Conservation Across Subtypes

HA (110-119) resides in the HA1 globular head, a region with moderate variability across subtypes (H1N1, H3N2, etc.). Burke & Smith (2014) identified structurally equivalent residues across HA subtypes, suggesting HA (110-119) may retain immunogenic properties in heterosubtypic contexts .

Physicochemical Properties

Property HA (110-119) HA (518-526) NP (366-374)
Hydrophobicity -0.49 0.75 -0.20
Isoelectric Point 6.54 4.5 5.8
Net Charge (pH 7.0) -0.02 -1.5 -0.5
Solubility Moderate High Low

HA (110-119) exhibits near-neutral charge at physiological pH, enhancing stability in aqueous solutions compared to more polar peptides like HA (518-526) .

Biological Activity

Influenza hemagglutinin (HA) is a key glycoprotein on the surface of the influenza virus, playing a crucial role in the virus's ability to infect host cells. The segment HA (110-119) refers specifically to a portion of the HA protein that is critical for its biological activity, particularly in receptor binding and membrane fusion processes. Understanding the biological activity of this segment is vital for vaccine development and antiviral strategies.

Structure and Function

The HA protein is composed of two subunits, HA1 and HA2, which are generated from a precursor protein (HA0) through proteolytic cleavage. The HA1 subunit contains the receptor-binding domain, while HA2 is involved in membrane fusion. The segment HA (110-119) is located within the HA2 subunit and contributes to the stability and functionality of the protein during the viral entry process.

Key Functions:

  • Receptor Binding : HA binds to sialic acid residues on host cells, facilitating viral entry.
  • Membrane Fusion : Upon endocytosis, a conformational change in HA is triggered by low pH, allowing fusion of the viral envelope with the host cell membrane.

Biological Activity

The biological activity of HA (110-119) can be influenced by various factors, including mutations, glycosylation patterns, and environmental conditions. Research has shown that specific mutations within this segment can enhance or diminish the virus's ability to infect host cells.

Case Studies and Findings

  • Mutation Studies : A study demonstrated that mutations in HA can significantly impact its stability and activation pH. For instance, H5N1 viruses with specific mutations showed increased transmissibility in ferrets when their HA proteins were stabilized to lower pH values, indicating a direct correlation between HA stability and pandemic potential .
  • Glycosylation Patterns : Research has indicated that glycosylation of HA plays a dual role in immune evasion and receptor binding. While glycan addition can shield antigenic sites from neutralizing antibodies, it can also interfere with receptor binding properties, creating a fitness barrier for the virus .

Data Tables

StudyKey FindingsImpact on Biological Activity
Mutations in HA stabilize protein at lower pHIncreased transmissibility in ferrets
Glycosylation patterns affect receptor bindingBalances immune evasion with infection efficiency
HA structure influences host tropismDetermines severity of infection

Implications for Vaccine Development

Understanding the biological activity of HA (110-119) has significant implications for vaccine design. Targeting this region could enhance vaccine efficacy by promoting a robust immune response against variants that exploit changes in this segment.

Q & A

Q. How should I design an experiment to investigate the functional role of the HA (110-119) epitope in viral entry?

Methodological Answer:

  • Experimental Design : Use reverse genetics to generate recombinant influenza viruses with mutations in the HA (110-119) region. Compare viral entry efficiency in cell lines (e.g., MDCK or A549 cells) using plaque assays or fluorescence-based entry assays .
  • Controls : Include wild-type HA and scrambled peptide controls. Use neutralizing antibodies targeting HA (110-119) to validate specificity .
  • Data Analysis : Quantify entry kinetics via time-course assays and apply statistical models (e.g., ANOVA) to assess significance.

Q. What models are appropriate for studying the immunogenicity of HA (110-119) in vaccine development?

Methodological Answer:

  • Animal Models : Use ferrets or mice transgenic for human HLA alleles to evaluate T-cell responses. Measure cytokine profiles (e.g., IFN-γ ELISpot) post-immunization with HA (110-119) peptide vaccines .
  • In Vitro Models : Human peripheral blood mononuclear cells (PBMCs) can be stimulated with synthetic HA (110-119) peptides to assess cross-reactivity with seasonal H1N1/H3N2 strains .

Q. How can I ensure data integrity when analyzing HA (110-119) structural dynamics?

Methodological Answer:

  • Data Collection : Use circular dichroism (CD) spectroscopy or nuclear magnetic resonance (NMR) to monitor peptide conformation under varying pH conditions. Replicate experiments across three independent trials.
  • Reporting Standards : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data in public repositories like Zenodo or Protein Data Bank .

Advanced Research Questions

Q. How do I resolve contradictions in HA (110-119) functional data across different influenza subtypes?

Methodological Answer:

  • Comparative Analysis : Perform phylogenetic alignment of HA sequences (e.g., using Clustal Omega) to identify conserved vs. divergent residues in the 110-119 region across H1N1, H3N2, and avian H5N1 strains .
  • Functional Validation : Use pseudotyped viruses to test if observed differences in receptor binding or fusion activity are strain-specific. Apply meta-analysis frameworks to reconcile conflicting results from prior studies .

Q. What methodologies enable integration of HA (110-119) epitope data with population-level surveillance?

Methodological Answer:

  • Data Harmonization : Use HL7 or LOINC standards to align HA (110-119) peptide reactivity data from disparate sources (e.g., clinical trials, public health labs) .
  • Machine Learning : Train models on GenBank HA sequences to predict antigenic drift patterns linked to the 110-119 region. Validate predictions using ferret antisera neutralization titers .

Q. How can I address ethical challenges in reusing human data for HA (110-119) studies?

Methodological Answer:

  • Ethical Compliance : Submit protocols to institutional review boards (IRBs) for secondary data use. Anonymize patient metadata (e.g., age, geographic location) and restrict access to encrypted databases .
  • Transparency : Document data provenance and limitations in public-facing repositories like GISAID or ImmPort .

Q. What in-line analytical techniques are suitable for real-time HA (110-119) quantification during vaccine production?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement near-infrared spectroscopy (NIRS) to monitor HA concentration in bioreactors. Calibrate models using partial least squares (PLS) regression and validate with ELISA or SRID assays .
  • Quality Control : Use principal component analysis (PCA) to detect batch-to-batch variability in HA (110-119) peptide purity .

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